2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid
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Overview
Description
2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid is an organic compound belonging to the class of thiopyrans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a suitable diene with a sulfur source, followed by acid-catalyzed cyclization to form the thiopyran ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfur atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiopyran derivatives depending on the reagents used.
Scientific Research Applications
2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form bonds with various biomolecules, potentially altering their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate
- 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole
Uniqueness
2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid is unique due to its specific structural features, including the presence of both a thiopyran ring and a propanoic acid moiety
Properties
IUPAC Name |
2-(3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-9(2,8(10)11)7-3-5-12-6-4-7/h3H,4-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAATZQWEYNRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CCSCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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